Histamine-releasing peptide

Descripción general

Descripción

Histamine-releasing peptide is a biologically active compound known for its ability to induce the release of histamine from mast cells and basophils. Histamine plays a crucial role in immune responses, particularly in allergic reactions and inflammation. The peptide’s interaction with histamine receptors can lead to various physiological effects, making it a significant focus of research in immunology and pharmacology .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Histamine-releasing peptide can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process typically involves the following steps:

Attachment of the first amino acid: to a solid resin.

Deprotection: of the amino acid’s reactive group.

Coupling: of the next amino acid using activating agents like carbodiimides.

Repetition: of deprotection and coupling cycles until the desired peptide sequence is achieved.

Cleavage: of the peptide from the resin and purification using high-performance liquid chromatography (HPLC).

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale SPPS or recombinant DNA technology. The latter involves inserting the gene encoding the peptide into a suitable expression system, such as bacteria or yeast, to produce the peptide in large quantities. The peptide is then purified using chromatographic techniques .

Análisis De Reacciones Químicas

Types of Reactions: Histamine-releasing peptide can undergo various chemical reactions, including:

Oxidation: The peptide may be oxidized by reactive oxygen species, leading to modifications in its structure and function.

Reduction: Reduction reactions can alter disulfide bonds within the peptide, affecting its stability and activity.

Substitution: Amino acid residues within the peptide can be substituted with other residues to study structure-activity relationships.

Common Reagents and Conditions:

Oxidizing agents: Hydrogen peroxide, peracids.

Reducing agents: Dithiothreitol, beta-mercaptoethanol.

Substitution reactions: Site-directed mutagenesis using specific enzymes or chemical reagents.

Major Products: The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while reduction can lead to the formation of free thiol groups .

Aplicaciones Científicas De Investigación

Histamine-releasing peptide has a wide range of applications in scientific research:

Chemistry: Used to study peptide synthesis, structure-activity relationships, and peptide modifications.

Biology: Investigated for its role in immune responses, particularly in the release of histamine from mast cells and basophils.

Medicine: Explored as a potential therapeutic target for allergic diseases, asthma, and other conditions involving histamine release.

Mecanismo De Acción

The mechanism of action of histamine-releasing peptide involves its interaction with specific receptors on the surface of mast cells and basophils. Upon binding to these receptors, the peptide triggers a signaling cascade that leads to the degranulation of these cells and the subsequent release of histamine. This process involves the activation of G protein-coupled receptors, intracellular calcium mobilization, and the release of preformed histamine-containing granules .

Comparación Con Compuestos Similares

Histamine-releasing peptide can be compared with other histamine-releasing agents, such as:

Substance P: A neuropeptide that also induces histamine release from mast cells.

Histone: A protein that can trigger histamine release in certain conditions.

Eosinophil major basic protein: Known to induce histamine release from mast cells.

Uniqueness: this compound is unique in its specific sequence and structure, which allows it to interact with histamine receptors in a distinct manner. Unlike other histamine-releasing agents, it may have a more targeted effect on certain cell types and receptors, making it a valuable tool in research and potential therapeutic applications .

Actividad Biológica

Histamine-releasing peptide (HRP) is a significant pro-inflammatory mediator primarily involved in the activation of mast cells, leading to the release of histamine and other inflammatory mediators. This article explores the biological activity of HRP, its mechanisms of action, and its implications in various physiological and pathological contexts.

Overview of this compound

HRP was first identified due to its ability to stimulate histamine release from isolated mast cells. It is synthesized and released during inflammatory responses, particularly in conditions such as allergic reactions and infections. The peptide plays a crucial role in amplifying the inflammatory response by promoting vascular permeability and leukocyte recruitment.

- Mast Cell Activation : HRP induces mast cell degranulation, resulting in the release of histamine, which increases vascular permeability and leads to edema formation. Studies have demonstrated that HRP enhances chemotaxis of leukocytes and macrophage phagocytosis in vitro .

- Inflammatory Response Amplification : In vivo studies show that HRP levels increase during acute cutaneous inflammation, suggesting its role in sustaining inflammatory processes . The peptide is rapidly degraded by proteases, which limits its action to localized areas of inflammation.

- Interaction with Other Mediators : HRP has been shown to interact with various other peptides and proteins that also promote histamine release, such as defensins from neutrophils . These interactions may enhance its biological activity and contribute to a coordinated immune response.

Table 1: Summary of Key Studies on HRP

Detailed Research Findings

- Pro-inflammatory Effects : In a study involving rat models, HRP was shown to significantly increase vascular permeability and cause persistent edema following administration . This suggests that HRP not only acts as a mediator but also perpetuates the inflammatory cycle.

- Defensins and HRP Interaction : A panel of defensins derived from neutrophils demonstrated histamine-releasing activity comparable to that of HRP. The study indicated that defensins could induce significant mast cell degranulation, highlighting a potential synergistic effect between these peptides during immune responses .

- Structural Activity Relationship : Research focusing on the structural requirements for mast cell degranulation revealed that specific modifications in peptide structure could enhance or diminish histamine-releasing activity. For example, replacing certain amino acids in MCD peptides resulted in varied histamine release capabilities .

Implications for Therapeutic Interventions

Given the role of HRP in promoting inflammation, targeting this peptide or its pathways could provide therapeutic avenues for managing allergic reactions and chronic inflammatory diseases. Inhibitors of proteases that degrade HRP or antagonists that block its action may help mitigate excessive inflammatory responses.

Propiedades

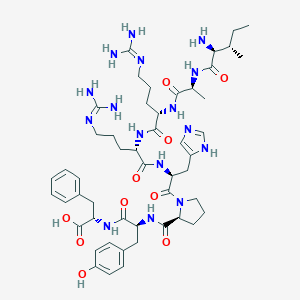

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H74N16O10/c1-4-28(2)40(51)46(73)60-29(3)41(68)61-34(13-8-20-57-49(52)53)42(69)62-35(14-9-21-58-50(54)55)43(70)64-37(25-32-26-56-27-59-32)47(74)66-22-10-15-39(66)45(72)63-36(23-31-16-18-33(67)19-17-31)44(71)65-38(48(75)76)24-30-11-6-5-7-12-30/h5-7,11-12,16-19,26-29,34-40,67H,4,8-10,13-15,20-25,51H2,1-3H3,(H,56,59)(H,60,73)(H,61,68)(H,62,69)(H,63,72)(H,64,70)(H,65,71)(H,75,76)(H4,52,53,57)(H4,54,55,58)/t28-,29-,34-,35-,36-,37-,38-,39-,40-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLNGALQMFAURPH-NOQNJSOHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC4=CC=CC=C4)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H74N16O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70154024 | |

| Record name | Histamine-releasing peptide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70154024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1059.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Kinetensin 1-8 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012985 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

123496-28-6 | |

| Record name | Histamine-releasing peptide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123496286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Histamine-releasing peptide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70154024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Kinetensin 1-8 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012985 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.